REACTION_CXSMILES
|
[CH2:1]([SiH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].Cl[SiH](Cl)Cl.C([Mg]Cl)CCC.[H][H].[CH3:26][OH:27]>[Pd].O>[CH2:10]([Si:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[O:27][CH3:26])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[SiH](CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml four-neck flask provided
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, precision glass stirrer
|
Type
|
ADDITION
|
Details
|
were subsequently introduced at room temperature over a period of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
rose to a maximum of 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to react further until gas evolution
|
Type
|
FILTRATION
|
Details
|
the black precipitate was filtered on a pressure
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
the colorless clear filtrate was distilled via a 20 cm Vigreux column
|
Type
|
DISTILLATION
|
Details
|
distilled over at a boiling temperature of 112° C. at 10 hPa
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)[Si](OC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |